N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an acyl (bromo)acetylene, under basic conditions (e.g., Cs2CO3/DMSO) to form the pyrrolo[3,2-d]pyrimidine ring.
Introduction of the Piperazine Moiety: The pyrrolo[3,2-d]pyrimidine intermediate is then reacted with a piperazine derivative under appropriate conditions to introduce the piperazine ring.
Ethylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-ethyl-6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Ethyl and Methyl Substituted Compounds: These compounds have similar alkyl groups, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N8 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H24N8/c1-4-19-15-10-13(3)23-18(24-15)26-7-5-25(6-8-26)17-16-14(20-11-21-17)9-12(2)22-16/h9-11,22H,4-8H2,1-3H3,(H,19,23,24) |
InChI Key |
VHAGTPSTBDTRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3NC(=C4)C |
Origin of Product |
United States |
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